2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid
Overview
Description
2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid, also known as FSV, is a sulfonamide-based compound. It has a molecular weight of 249.22 .
Molecular Structure Analysis
The IUPAC name for this compound is [4-(aminosulfonyl)-2-fluorophenoxy]acetic acid . The InChI code and key, which provide a text representation of the compound’s structure, are also available .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Electrochemical Hydrogenation in Pharmaceutical Synthesis
Electrochemical hydrogenation of α-aryl acrylic acids has been investigated, focusing on compounds like 2-(2-fluoro-4-biphenyl) propenoic acid. This method, conducted at a nickel cathode, does not require an external supply of pressurized H2 gas and produces significant yields of aryl-2-propionic acids such as flurbiprofen. The process emphasizes the importance of parameters such as substrate concentration and reaction temperature in achieving high yield and efficiency in pharmaceutical synthesis processes (Raju, Damodar, & Reddy, 2002).
Crystal Structure Elucidation and Chemical Reactivity
The compound 2-(4-fluorophenoxy) acetic acid was synthesized and analyzed to determine its crystal structure and chemical reactivity. The study provided detailed insights into the crystal structure, molecular interactions, and reactivity of the molecule. Such research is crucial in understanding the physical and chemical properties of the compound, which can have implications in various scientific fields, including material science and pharmaceuticals (Prabhuswamy et al., 2021).
Synthesis and Application in Carbohydrate Chemistry
The synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry highlight the compound's relevance in protecting hydroxyl groups. The Fsec group's stability under different conditions and its utility in synthesizing complex carbohydrates underscore its importance in synthetic chemistry and potential pharmaceutical applications (Spjut, Qian, & Elofsson, 2010).
Synthesis of Novel Esters and Their Characterization
The synthesis of novel 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids demonstrates the compound's utility in creating new chemical entities. These novel compounds, characterized by elemental analysis, IR, 1H NMR, and MS, showcase the potential of 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid derivatives in various applications, including material science and drug development (Shi-tao, 2013).
Safety and Hazards
properties
IUPAC Name |
2-(2-fluoro-4-sulfamoylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXZHSHGGNFIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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